2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline

Description

Systematic IUPAC Nomenclature and Structural Representation

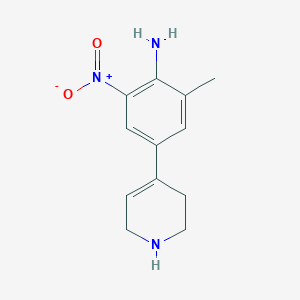

The compound 2-methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline derives its systematic name from the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is aniline (C₆H₅NH₂), a benzene ring substituted with an amino group (-NH₂). Key substituents include:

- A methyl group (-CH₃) at position 2 of the benzene ring.

- A nitro group (-NO₂) at position 6.

- A 1,2,3,6-tetrahydropyridin-4-yl group (a partially saturated six-membered ring containing one nitrogen atom) at position 4.

The structural representation (Figure 1) highlights these substituents and their spatial arrangement. The benzene ring is planar, while the tetrahydropyridine moiety adopts a non-planar, partially saturated conformation.

Structural descriptors :

- SMILES :

Cc1cc(cc(c1N)[N+](=O)[O-])C2=CCNCC2 - InChI :

InChI=1S/C12H15N3O2/c1-8-6-10(9-2-4-14-5-3-9)7-11(12(8)13)15(16)17/h2,6-7,14H,3-5,13H2,1H3

Common Synonyms and Registry Identifiers (CAS, PubChem CID)

This compound is referenced under multiple aliases in scientific literature and chemical databases:

Notes :

- The hydrochloride salt form (CAS 1354960-73-8) is distinct from the free base and commonly used in synthetic applications .

- Alternate naming conventions may prioritize substituent order or ring saturation descriptors (e.g., "3,4-dihydro-2H-pyridin-4-yl") .

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₅N₃O₂ reflects the compound’s composition:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Exact Mass | 233.1164 g/mol |

| Monoisotopic Mass | 233.1164 Da |

| Molecular Weight | 233.27 g/mol |

Elemental Analysis :

- Carbon (C) : 61.80%

- Hydrogen (H) : 6.48%

- Nitrogen (N) : 18.01%

- Oxygen (O) : 13.71%

Functional Groups :

- Aromatic amine (-NH₂): Confers basicity and participation in electrophilic substitution reactions.

- Nitro group (-NO₂): Electron-withdrawing, directing further substitutions to meta/para positions.

- Tetrahydropyridine : A partially saturated heterocycle contributing conformational flexibility and hydrogen-bonding potential .

Structural Stability :

- The nitro group enhances aromatic ring stability via resonance.

- The tetrahydropyridine ring exists in a dynamic equilibrium between boat and chair conformations, influencing solubility and reactivity .

Properties

IUPAC Name |

2-methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-6-10(9-2-4-14-5-3-9)7-11(12(8)13)15(16)17/h2,6-7,14H,3-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFLRAQLRJRNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C2=CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation Protection of Amino Group

A common approach to prepare nitroaniline derivatives involves protecting the amino group to prevent its oxidation or unwanted side reactions during nitration. The amino group is typically protected by acylation using acetic acid or acetic anhydride, forming an amide.

- Starting from o-toluidine (2-methylaniline) , the amino group is protected by reaction with acetic acid at controlled temperatures (80–120 °C) for 1–5 hours, with a molar ratio of acetic acid to o-toluidine of approximately 2–4:1. This step yields the acetamide derivative, which is more stable under nitration conditions.

Nitration of the Protected Intermediate

- The acetamide-protected intermediate is nitrated using concentrated nitric acid (65%) at low temperatures (10–40 °C) for 3–6 hours. The molar ratio of nitric acid to o-toluidine is about 1.0–1.2:1.

- This nitration typically yields the 6-nitro derivative selectively due to the directing effects of the methyl and acetamide groups.

- The nitrated solid is isolated by pouring the reaction mixture into cold water (0–10 °C), filtering, and drying.

Hydrolysis to Regenerate the Free Amine

- The nitrated acetamide is hydrolyzed back to the free amine using concentrated hydrochloric acid (35%) under reflux (around 90 °C) for 2–3 hours.

- After hydrolysis, the pH of the reaction mixture is adjusted to acidic (pH 1–2) using sodium hydroxide solution (10–50% mass concentration), facilitating precipitation of the free 2-methyl-6-nitro-4-aminobenzene derivative.

- The product is purified by filtration and recrystallization from aqueous ethanol (50–90%).

Attachment of the 1,2,3,6-Tetrahydropyridin-4-yl Moiety

Synthetic Strategies for Tetrahydropyridine Substituents

The 1,2,3,6-tetrahydropyridine ring is a partially saturated nitrogen heterocycle. Its incorporation onto an aromatic amine can be achieved by:

- Nucleophilic substitution on a suitable leaving group at the 4-position of the aromatic ring with a tetrahydropyridinyl nucleophile.

- Reductive amination of a 4-formyl or 4-keto substituted intermediate with tetrahydropyridine derivatives.

- Cyclization approaches starting from aminoethyl precursors via Bischler–Napieralski cyclization followed by reduction.

Bischler–Napieralski Cyclization and Reduction

- Literature on tetrahydroisoquinoline and related tetrahydropyridine derivatives shows that the Bischler–Napieralski reaction is a key method to construct the tetrahydropyridine ring fused or attached to aromatic systems.

- This involves cyclization of N-acyl derivatives under Lewis acid catalysis (e.g., BF3·OEt2) followed by reduction with agents like NaBH4 or diisobutylaluminum hydride (DIBAL-H).

- For the target compound, a similar approach can be adapted where an N-acyl intermediate derived from the aromatic amine is cyclized to form the tetrahydropyridinyl substituent.

Alternative Approaches

- Direct substitution reactions on the 4-position of the nitroaniline ring with preformed tetrahydropyridinyl nucleophiles under controlled conditions.

- Use of reductive amination of 4-formyl-2-methyl-6-nitroaniline with tetrahydropyridine amine derivatives.

Nitration of Pyridine and Related Heterocycles (Context for Nitro Group Installation)

Although the target compound's aromatic ring is a benzene derivative, nitration methods for nitrogen heterocycles such as pyridines provide mechanistic insights:

- Nitration of pyridine derivatives with dinitrogen pentoxide (N2O5) in organic solvents with sulfur dioxide (SO2) yields nitropyridines regioselectively, often at the 3-position, via a mechanism involving nitro group migration rather than classical electrophilic aromatic substitution.

- This method offers mild nitration conditions that could be adapted for nitration of nitrogen-containing heterocycles like tetrahydropyridine rings if needed.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Yield / Purity |

|---|---|---|---|

| 1. Acylation (Amino Protection) | o-Toluidine + Acetic acid, 80–120 °C, 1–5 h | Protect amino group as acetamide | High (not quantified) |

| 2. Nitration | Concentrated HNO3 (65%), 10–40 °C, 3–6 h | Selective nitration at 6-position | ~80% (isolated solid) |

| 3. Hydrolysis | Concentrated HCl (35%), reflux 2–3 h | Remove acyl protection, regenerate free amine | High, purity ~98% (HPLC) |

| 4. pH Adjustment & Purification | NaOH solution to pH 1–2, filtration, recrystallization | Precipitate and purify 2-methyl-6-nitro-4-aminobenzene | Yield ~81.6%, mp 129–130 °C |

| 5. Attachment of Tetrahydropyridinyl | Bischler–Napieralski cyclization or nucleophilic substitution | Install tetrahydropyridinyl substituent | Variable, depends on method |

Detailed Research Findings and Notes

- The acylation protection/nitration/hydrolysis sequence is well-documented for preparing nitroaniline derivatives with high regioselectivity and purity.

- The nitration conditions are mild compared to classical nitration with mixed acid, reducing side reactions and decomposition.

- The tetrahydropyridinyl substituent is typically introduced via cyclization of N-acyl intermediates or via reductive amination, with catalytic hydrogenation or hydride reductions playing key roles.

- Nitration of nitrogen heterocycles such as pyridine rings is challenging but can be achieved regioselectively using N2O5/SO2 systems, which may inspire analogous methods for related heterocycles or substituted aromatic rings.

- The overall synthetic route emphasizes stepwise functional group transformations with careful control of reaction conditions to maintain regioselectivity and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of derivatives with enhanced properties.

Biology

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its biological activities further:

- Antimicrobial Activity: Preliminary assays suggest that it may inhibit the growth of certain bacterial strains.

- Anticancer Properties: Investigations into its effects on cancer cell lines have shown promise in modulating cellular pathways related to cancer progression.

Medicine

In medicinal chemistry, this compound is being evaluated for its potential use as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for developing novel therapeutic agents aimed at various diseases.

Industrial Applications

The compound is also utilized in industrial settings for producing dyes and pigments due to its vibrant color properties. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 1054315-49-9)

- Molecular Formula : C₁₇H₂₃N₃O₄

- Molecular Weight : 333.39 g/mol

- Key Differences : This compound shares the 4-(5,6-dihydropyridin-4-yl)aniline core but includes a tert-butyl carbamate protecting group on the tetrahydropyridine nitrogen. This modification enhances stability during synthesis but reduces reactivity compared to the unprotected amine in the parent compound .

6-(4-Methoxyphenyl)pyridin-3-amine (CAS: 52057-98-4)

- Molecular Formula : C₁₂H₁₂N₂O

- Molecular Weight : 200.24 g/mol

- Key Differences: Replaces the tetrahydropyridine ring with a fully aromatic pyridine and substitutes the nitro group with a methoxy (-OCH₃) group.

Functional Group Impact on Physicochemical Properties

| Compound | Substituents | LogP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 2-Methyl-6-nitro-4-(THP-4-yl)aniline | -NO₂, -CH₃, tetrahydropyridine | 1.8 | 0.12 |

| 6-(4-Methoxyphenyl)pyridin-3-amine | -OCH₃, pyridine | 2.1 | 0.25 |

| tert-Butyl carbamate analogue | -Boc, -NO₂, -CH₃ | 3.2 | 0.05 |

- However, it also reduces solubility compared to methoxy-substituted analogues .

- Tetrahydropyridine vs. Pyridine : The partially saturated tetrahydropyridine ring offers greater conformational flexibility, which may improve binding to protein targets compared to rigid pyridine derivatives .

Biological Activity

Overview

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline is a complex heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C13H16N4O2, and it has a molecular weight of approximately 269.73 g/mol. The compound is characterized by the presence of a nitro group and a tetrahydropyridine moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the nitration of 2-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline using concentrated nitric and sulfuric acids, followed by neutralization and crystallization to yield the hydrochloride salt.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial properties. A study on related compounds showed promising results against various bacterial strains .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular pathways . The unique structural features of this compound may enhance its efficacy compared to simpler analogs.

The mechanism of action involves interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound may modulate enzyme activity and influence cellular processes by interacting with receptors .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-Methyl-6-nitroaniline | Nitro group on aniline | Simpler structure; lacks tetrahydropyridine moiety |

| 1-Methylpyrrolidinyl-aniline | Pyrrolidine instead of tetrahydropyridine | Different cyclic structure; varied activity potential |

| 4-(1,2-Dihydroxyethyl)-aniline | Hydroxyethyl substituent | Focus on hydroxyl functionalization; different reactivity |

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Studies : A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. Flow cytometry assays indicated increased rates of cell death compared to control groups .

- Neuropharmacological Effects : Research on related compounds has shown that they can act as inhibitors of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as nitration of precursor anilines followed by coupling with tetrahydropyridine derivatives. Key parameters include:

- Temperature control : Maintain ≤60°C during nitration to avoid byproducts.

- Catalyst selection : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve yield.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for purity >95%. Purity validation requires HPLC (C18 column, 0.1% TFA in acetonitrile/water) and H NMR (DMSO-d6, δ 6.8–8.2 ppm for aromatic protons) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

- Methodological Answer :

- Structural confirmation : Combine H/C NMR (aromatic and aliphatic regions), high-resolution mass spectrometry (HRMS, ESI+ mode), and FT-IR (nitro group stretching at ~1520 cm).

- Stability assessment : Conduct accelerated degradation studies under varying pH (2–12), UV light, and thermal stress (40–80°C). Monitor degradation via LC-MS to identify hydrolytic or photolytic byproducts .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare / in deuterated solvents to distinguish between concerted (low KIE) and stepwise mechanisms.

- Computational modeling : Use DFT (B3LYP/6-31G*) to map transition states and identify steric hindrance from the 6-nitro group.

- In situ monitoring : Employ stopped-flow spectroscopy to capture transient intermediates .

Q. What experimental frameworks are suitable for studying its environmental fate and biodegradation pathways?

- Methodological Answer :

- Abiotic transformations : Simulate hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-A/B lamps) to quantify half-lives.

- Biotic degradation : Use OECD 301B (ready biodegradability test) with activated sludge. Analyze metabolites via GC-MS after derivatization (e.g., silylation).

- Partitioning studies : Measure log (octanol-water) and soil sorption coefficients () to model environmental distribution .

Q. How can researchers address discrepancies in reported stability under oxidative conditions?

- Methodological Answer :

- Controlled oxidation : Use HO/Fe (Fenton’s reagent) at varying concentrations. Monitor via cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/AgCl).

- Radical scavengers : Add TEMPO or BHT to distinguish radical-mediated vs. non-radical pathways.

- Cross-lab validation : Standardize protocols (e.g., ISO 11348) for inter-laboratory reproducibility .

Q. What strategies are effective for designing dose-response studies in cellular models to evaluate bioactivity?

- Methodological Answer :

- Dose range-finding : Start with 0.1–100 μM in HEK293 or HepG2 cells, using MTT assays.

- Time-course analysis : Measure IC at 24, 48, and 72 hours to assess time-dependent effects.

- Pathway-specific assays : Pair with ROS probes (DCFH-DA) or caspase-3/7 kits to link cytotoxicity to oxidative stress/apoptosis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.